molecular formula C9H11N5 B13337739 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13337739
M. Wt: 189.22 g/mol
InChI Key: IECUEMKCKYBOFN-UHFFFAOYSA-N
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Description

1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted at the 1-position with a 6-methylpyridin-2-ylmethyl group and at the 3-position with an amine.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5/c1-7-3-2-4-8(12-7)5-14-6-11-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13)

InChI Key

IECUEMKCKYBOFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 6-methylpyridin-2-ylmethylamine with 1H-1,2,4-triazole-3-carboxylic acid or its derivatives under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring and a pyridine moiety. The presence of the triazole ring contributes to the compound's stability and ability to form coordination complexes, which may have potential applications in medicinal chemistry and material science. Research indicates that this compound has biological activities and has been studied for its potential as an enzyme inhibitor, potentially disrupting biological processes like DNA synthesis and cellular metabolism.

Scientific Research Applications

*1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has various applications across different fields:

  • Enzyme Inhibition It has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and microbial infections. The mechanism of action typically involves binding to active sites of enzymes, inhibiting their function.
  • Drug Development The compound's ability to inhibit specific enzymes suggests potential pathways for drug development. For instance, it may interfere with metabolic pathways essential for pathogen survival or tumor growth.

Several compounds share structural similarities with 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine:

Compound NameStructure SimilarityUnique Features
1-[(6-methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amineSimilar triazole-pyridine frameworkDifferent methyl substitution position
1-[(6-methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-aminesSimilar triazole-pyridine frameworkDifferent methyl substitution position
1-[6-methylpyridin(5)-yl)methyl]-1H-triazole derivativesVariations in nitrogen positioningPotentially altered biological activity

Mechanism of Action

The mechanism of action of 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 1H-1,2,4-triazol-3-amine family, where structural variations primarily involve substitutions on the benzyl or heteroaromatic groups. Below is a detailed comparison with key analogs, highlighting molecular properties, purity, and substituent effects.

Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Purity Key Features
Target Compound 6-methylpyridin-2-ylmethyl ~C${10}$H${12}$N$_5$ - - - Pyridine substituent introduces nitrogen for hydrogen bonding/solubility.
1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine 2-chlorobenzyl C$9$H$9$ClN$_4$ 208.65 832738-13-3 95% Chlorine enhances lipophilicity; potential metabolic stability .
1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 4-fluorobenzyl C$9$H$9$FN$_4$ 192.20 832739-95-4 95% Fluorine improves electronegativity and bioavailability .
1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3,4-dichlorobenzyl C$9$H$8$Cl$2$N$4$ 243.10 832737-21-0 95% Dichloro substitution increases steric bulk and electron-withdrawing effects .
1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 2-chloro-4-fluorobenzyl C$9$H$8$ClFN$_4$ 226.64 832740-23-5 95% Halogen mix balances lipophilicity and polarity .
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine 4-methoxy-3,5-dimethylpyridin-2-ylmethyl C${11}$H${15}$N$_5$O 233.27 1178618-20-6 - Pyridine with methoxy and methyl groups enhances solubility and steric control .

Substituent Effects on Properties

  • Electron-Withdrawing Groups (Cl, F) : Increase metabolic stability and binding affinity to hydrophobic targets but may reduce solubility .
  • Heteroaromatic Substituents (Pyridinyl) : Improve solubility via nitrogen lone pairs and enable π-π stacking interactions in biological systems .

Predicted Physicochemical Properties

For 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine (closest pyridine-based analog):

  • Density : 1.30 ± 0.1 g/cm³
  • Boiling Point : 457.6 ± 55.0 °C
  • pKa : 5.94 ± 0.40 (predicted basicity from the triazole amine) .

Biological Activity

1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. The compound features a triazole ring and a pyridine moiety, which contribute to its potential as an enzyme inhibitor in various therapeutic contexts, including oncology and infectious diseases.

  • Molecular Formula : C₉H₁₁N₅
  • Molecular Weight : 189.22 g/mol
  • CAS Number : 1537509-82-2

The biological activity of 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine primarily involves its role as an enzyme inhibitor . Research indicates that the compound can bind to active sites of specific enzymes, inhibiting their function. This inhibition disrupts critical biological processes such as DNA synthesis and cellular metabolism, which are essential for the survival of cancer cells and pathogens .

Anticancer Properties

Studies have shown that 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine exhibits significant anticancer activity. It has been tested against various cancer cell lines with promising results:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF7 (breast cancer)12.50Inhibition of DNA synthesis
NCI-H460 (lung cancer)42.30Disruption of metabolic pathways
HepG2 (liver cancer)17.82Induction of apoptosis

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Its mechanism involves targeting specific enzymes in microbial metabolic pathways, thereby inhibiting growth and survival:

Microorganism Minimum Inhibitory Concentration (MIC) Target Enzyme
Escherichia coli32 µg/mLDihydropteroate synthase
Staphylococcus aureus16 µg/mLPenicillin-binding proteins

These results highlight its potential application in treating bacterial infections .

Structure Activity Relationship (SAR)

The unique substitution pattern of the pyridine ring significantly influences the biological activity of 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine. Variations in the methyl substitution position on the pyridine ring can lead to altered enzyme inhibition profiles:

Compound Name Structural Similarity Unique Features
1-[(6-methylpyridin-3-yl)methyl]-1H-1,2,4-triazolSimilar triazole-pyridine frameworkDifferent methyl substitution position
1-[6-methylpyridin(5)-yl)methyl]-1H-triazole derivativesVariations in nitrogen positioningPotentially altered biological activity

This table illustrates how minor structural changes can lead to significant differences in biological outcomes .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on MCF7 Cell Lines : The compound was tested for cytotoxicity using MTT assays. Results indicated a dose-dependent response with an IC₅₀ value of 12.50 µM.
  • In Vivo Efficacy Against Tumors : In animal models, administration of the compound resulted in significant tumor reduction compared to control groups, demonstrating its potential as a therapeutic agent.
  • Synergistic Effects with Other Drugs : Combining this compound with conventional chemotherapeutics enhanced overall efficacy against resistant cancer strains.

These case studies underscore the potential for clinical applications and further research into combination therapies .

Q & A

Q. What are the standard synthetic routes for 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine?

A common method involves nucleophilic substitution reactions. For example, reacting a substituted chloromethyl precursor (e.g., 6-methylpyridin-2-ylmethyl chloride) with 1H-1,2,4-triazol-3-amine in a polar aprotic solvent like DMF, using K₂CO₃ as a base and KI as a catalyst. The reaction typically requires refluxing for 12–24 hours, followed by extraction and crystallization . TLC or HPLC is used to monitor reaction progress.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyridyl methyl group at δ ~4.5 ppm, triazole NH₂ at δ ~6.5 ppm).
  • IR Spectroscopy : To identify NH₂ stretches (~3400 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS) : For molecular ion confirmation (expected m/z ~230 for C₁₀H₁₂N₆) .

Q. How can researchers assess the purity of the compound post-synthesis?

Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) or TLC (silica gel, ethyl acetate/hexane). Purity ≥95% is typically required for biological assays .

Q. What are the primary biological targets or assays for this compound?

The triazole-amine scaffold is often screened for antimicrobial activity (e.g., Staphylococcus aureus, Candida albicans) via broth microdilution assays (MIC determination) . It may also act as a ligand in coordination chemistry, requiring UV-Vis titration to assess metal-binding affinity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives?

Density Functional Theory (DFT) can predict reaction pathways and transition states. For example, B3LYP/6-311G(d,p) calculations model electronic effects of substituents on the pyridyl or triazole rings, guiding regioselective alkylation . Molecular docking (AutoDock Vina) can prioritize derivatives with higher predicted binding affinities to target enzymes (e.g., fungal lanosterol demethylase) .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Use SHELXL for refining hydrogen-bonding networks and handling disorder. For example, intramolecular C–H···N bonds stabilize the triazole-pyridyl conformation, while intermolecular N–H···N interactions define crystal packing. Twinning or high thermal motion may require using the TWIN/BASF commands in SHELX .

Q. How does tautomerism in the triazole ring affect biological activity?

The 1,2,4-triazole system can tautomerize between 3-amine and 5-amine forms. Variable-temperature NMR or X-ray crystallography identifies dominant tautomers. For instance, 3-amine tautomers often show stronger hydrogen-bonding interactions with biological targets .

Q. What advanced analytical methods address spectral overlaps in complex derivatives?

  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded aromatic regions.
  • High-resolution mass spectrometry (HRMS-MS/MS) : Confirms fragmentation patterns and distinguishes isomers.
  • Synchrotron X-ray diffraction : Provides sub-Å resolution for ambiguous substituent positions .

Q. How can structure-activity relationships (SAR) guide derivative design?

Modify the pyridyl methyl group (e.g., fluorination) or triazole substituents (e.g., nitro, azido) to alter lipophilicity or electronic properties. For example, bulky substituents on the pyridyl ring reduce steric hindrance in enzyme active sites .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Reaction optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety.
  • Catalyst screening : Test Pd/C or Ni catalysts for selective hydrogenation of intermediates.
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .

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